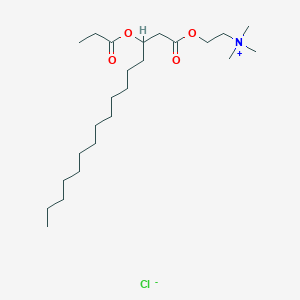
(2-Phenoxy-phenyl)-hydrazine hydrochloride
Overview
Description
“(2-Phenoxy-phenyl)-hydrazine hydrochloride” is a chemical compound with the CAS Number: 109221-96-7 . It has a molecular weight of 236.7 and its IUPAC name is 1-(2-phenoxyphenyl)hydrazine hydrochloride . It is a brown solid in its physical form .
Molecular Structure Analysis
The InChI code for “(2-Phenoxy-phenyl)-hydrazine hydrochloride” is 1S/C12H12N2O.ClH/c13-14-11-8-4-5-9-12(11)15-10-6-2-1-3-7-10;/h1-9,14H,13H2;1H . This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
“(2-Phenoxy-phenyl)-hydrazine hydrochloride” is a brown solid . Its molecular weight is 236.7 , and its linear formula is C12H13ClN2O .
Scientific Research Applications
Anxiolytic and Sedative-Hypnotic Effects
The compound has been used in the synthesis of novel derivatives of 2-phenoxy phenyl-1,3,4-oxadiazole, which have been evaluated for their anxiolytic, sedative-hypnotic effects . These derivatives were found to increase righting reflex time significantly, indicating potential sedative-hypnotic properties .
Amnesic Effects
The same derivatives of 2-phenoxy phenyl-1,3,4-oxadiazole were also evaluated for their amnesic effects . The study found that these compounds did not influence step-down latencies in mice, suggesting they do not have amnesic properties .
Anticancer Potential
Derivatives of 2-phenoxy phenyl-1,3,4-oxadiazole have been synthesized and evaluated for their anticancer potential . These compounds were tested on MCF-7 cell lines .
Antimicrobial Activity
The same derivatives were also evaluated for their antimicrobial activity . The study did not provide specific results, but the testing suggests potential antimicrobial properties .
Antioxidant Activity
These derivatives have also been evaluated for their antioxidant activity . The study did not provide specific results, but the testing suggests potential antioxidant properties .
Fungicidal Activities
2-(2-phenoxyphenyl)-2-methoxyimino-N-methylacetamide, a derivative of the compound, has been synthesized and tested for its fungicidal activities .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with gaba-ergic neurotransmission
Mode of Action
It’s worth noting that compounds with similar structures have been found to modulate the activity of gaba-ergic and glutamatergic systems
Biochemical Pathways
Given the potential interaction with gaba-ergic neurotransmission , it’s plausible that this compound could affect pathways related to neurotransmitter synthesis, release, and reuptake
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (2-Phenoxy-phenyl)-hydrazine hydrochloride are not well-studied. Therefore, it’s challenging to outline its impact on bioavailability. Similar compounds have been shown to be detectable in workplace air , suggesting potential routes of exposure and absorption
Result of Action
Similar compounds have been associated with anticonvulsant activity
Action Environment
Similar compounds have been detected in workplace air , suggesting that environmental conditions such as air quality and temperature could potentially influence its action
properties
IUPAC Name |
(2-phenoxyphenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O.ClH/c13-14-11-8-4-5-9-12(11)15-10-6-2-1-3-7-10;/h1-9,14H,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVCMGYLUIMOTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenoxy-phenyl)-hydrazine hydrochloride | |
CAS RN |
109221-96-7 | |
| Record name | Hydrazine, (2-phenoxyphenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109221-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-phenoxyphenyl)hydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B21049.png)

![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-7,8-diamine](/img/structure/B21051.png)

![Piperidine, 1-[2-(2-methoxyphenoxy)ethyl]-](/img/structure/B21054.png)
![[Carboxymethyl-(2-hydroxy-5-methyl-benzyl)amino]acetic acid](/img/structure/B21060.png)



![6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole](/img/structure/B21068.png)
